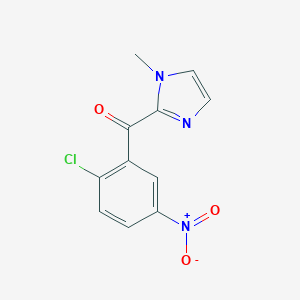

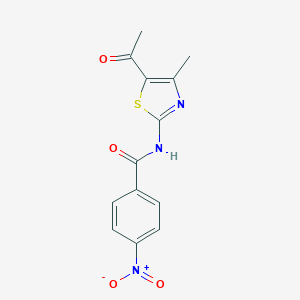

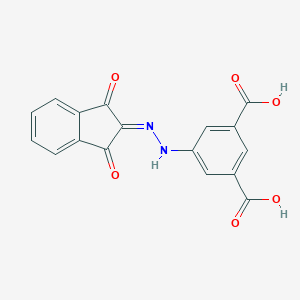

![molecular formula C11H15Cl2N3O B255420 N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)

N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the class of substituted urea herbicides and is known for its broad-spectrum activity against a variety of weeds. Diuron has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism of Action

Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant.

Biochemical and Physiological Effects

Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of photosystem II, which leads to a decrease in the production of ATP and NADPH. This, in turn, leads to a decrease in the rate of photosynthesis and a reduction in plant growth. Diuron has also been shown to affect the activity of antioxidant enzymes, which protect plants from oxidative stress.

Advantages and Limitations for Lab Experiments

Diuron has several advantages as a tool for scientific research. It is a potent herbicide that is effective against a wide range of weed species. It is also relatively inexpensive and easy to obtain. However, Diuron also has some limitations. It is toxic to many plant species, which limits its use in certain experiments. In addition, the effects of Diuron on soil microorganisms and the environment must be taken into account when designing experiments.

Future Directions

There are several potential future directions for research on Diuron. One area of interest is the development of new herbicides that are more effective and less toxic than Diuron. Another area of research is the investigation of the effects of Diuron on non-target organisms, such as insects and birds. Finally, Diuron could be used as a tool to study the effects of herbicides on the microbiome of soil and the environment.

Synthesis Methods

Diuron is synthesized by reacting 3,4-dichloroaniline with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethyl-N'-(3,4-dichlorophenyl)urea. This intermediate is then treated with ethylene oxide to form Diuron.

Scientific Research Applications

Diuron has found numerous applications in scientific research. It has been used as a tool to study the effects of herbicides on plant physiology and biochemistry. Diuron has also been used to investigate the role of photosynthesis in plant growth and development. In addition, Diuron has been used in studies on the effects of herbicides on soil microorganisms and the environment.

properties

Product Name |

N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea |

|---|---|

Molecular Formula |

C11H15Cl2N3O |

Molecular Weight |

276.16 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[2-(dimethylamino)ethyl]urea |

InChI |

InChI=1S/C11H15Cl2N3O/c1-16(2)6-5-14-11(17)15-8-3-4-9(12)10(13)7-8/h3-4,7H,5-6H2,1-2H3,(H2,14,15,17) |

InChI Key |

HPLPDUFOCNPVOQ-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CN(C)CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

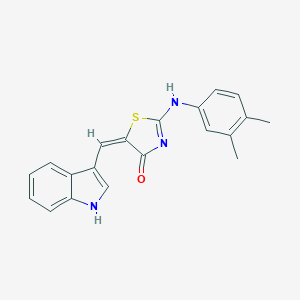

![(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B255337.png)

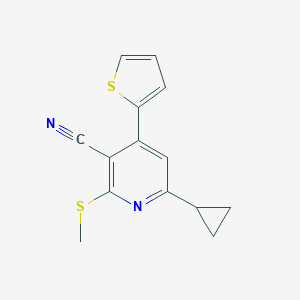

![Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)

![Ethyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B255356.png)

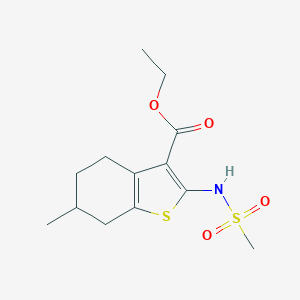

![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)